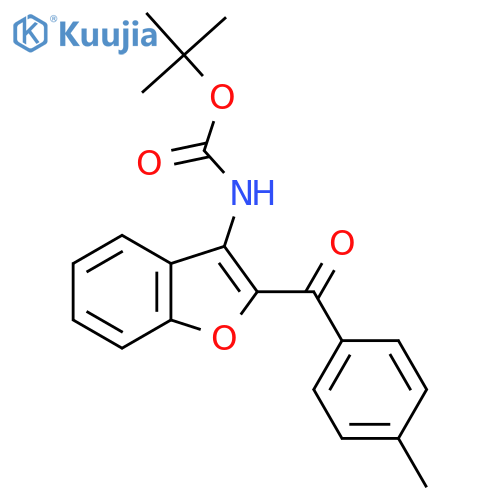

Cas no 2680829-40-5 (tert-butyl N-2-(4-methylbenzoyl)-1-benzofuran-3-ylcarbamate)

tert-butyl N-2-(4-methylbenzoyl)-1-benzofuran-3-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]carbamate

- EN300-28298631

- 2680829-40-5

- tert-butyl N-2-(4-methylbenzoyl)-1-benzofuran-3-ylcarbamate

-

- インチ: 1S/C21H21NO4/c1-13-9-11-14(12-10-13)18(23)19-17(22-20(24)26-21(2,3)4)15-7-5-6-8-16(15)25-19/h5-12H,1-4H3,(H,22,24)

- InChIKey: MNUBKLCKGOGENW-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1=C(C(C2C=CC(C)=CC=2)=O)OC2C=CC=CC1=2)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 351.14705815g/mol

- どういたいしつりょう: 351.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 519

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 68.5Ų

tert-butyl N-2-(4-methylbenzoyl)-1-benzofuran-3-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28298631-0.25g |

tert-butyl N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]carbamate |

2680829-40-5 | 95.0% | 0.25g |

$617.0 | 2025-03-19 | |

| Enamine | EN300-28298631-1.0g |

tert-butyl N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]carbamate |

2680829-40-5 | 95.0% | 1.0g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-28298631-0.1g |

tert-butyl N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]carbamate |

2680829-40-5 | 95.0% | 0.1g |

$591.0 | 2025-03-19 | |

| Enamine | EN300-28298631-0.5g |

tert-butyl N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]carbamate |

2680829-40-5 | 95.0% | 0.5g |

$645.0 | 2025-03-19 | |

| Enamine | EN300-28298631-5g |

tert-butyl N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]carbamate |

2680829-40-5 | 5g |

$1945.0 | 2023-09-07 | ||

| Enamine | EN300-28298631-10g |

tert-butyl N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]carbamate |

2680829-40-5 | 10g |

$2884.0 | 2023-09-07 | ||

| Enamine | EN300-28298631-10.0g |

tert-butyl N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]carbamate |

2680829-40-5 | 95.0% | 10.0g |

$2884.0 | 2025-03-19 | |

| Enamine | EN300-28298631-1g |

tert-butyl N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]carbamate |

2680829-40-5 | 1g |

$671.0 | 2023-09-07 | ||

| Enamine | EN300-28298631-0.05g |

tert-butyl N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]carbamate |

2680829-40-5 | 95.0% | 0.05g |

$563.0 | 2025-03-19 | |

| Enamine | EN300-28298631-2.5g |

tert-butyl N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]carbamate |

2680829-40-5 | 95.0% | 2.5g |

$1315.0 | 2025-03-19 |

tert-butyl N-2-(4-methylbenzoyl)-1-benzofuran-3-ylcarbamate 関連文献

-

1. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

tert-butyl N-2-(4-methylbenzoyl)-1-benzofuran-3-ylcarbamateに関する追加情報

Research Brief on tert-Butyl N-2-(4-Methylbenzoyl)-1-Benzofuran-3-Ylcarbamate (CAS: 2680829-40-5): Recent Advances and Applications

The compound tert-butyl N-2-(4-methylbenzoyl)-1-benzofuran-3-ylcarbamate (CAS: 2680829-40-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, featuring a benzofuran core, has demonstrated promising potential in drug discovery, particularly as a scaffold for the development of novel therapeutic agents. Recent studies have focused on its synthesis, structural modifications, and biological activities, with an emphasis on its role in targeting specific disease pathways.

One of the key areas of investigation involves the compound's utility as an intermediate in the synthesis of more complex molecules. Researchers have optimized synthetic routes to improve yield and purity, leveraging advanced techniques such as microwave-assisted synthesis and catalytic methodologies. These advancements have facilitated the production of derivatives with enhanced pharmacological properties, paving the way for further preclinical evaluations.

In terms of biological activity, preliminary studies suggest that tert-butyl N-2-(4-methylbenzoyl)-1-benzofuran-3-ylcarbamate exhibits notable interactions with enzymes involved in inflammatory and oncogenic pathways. For instance, recent in vitro assays have highlighted its inhibitory effects on specific kinases, which are critical targets in cancer therapy. These findings are supported by molecular docking studies, which reveal favorable binding affinities to active sites of target proteins.

Further exploration into the compound's mechanism of action has revealed its potential as a modulator of cellular signaling pathways. Researchers have employed proteomic and transcriptomic analyses to elucidate its impact on gene expression and protein synthesis. These studies underscore the compound's versatility and its potential applications in treating diseases characterized by dysregulated signaling, such as autoimmune disorders and certain cancers.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic profiles. Current research efforts are directed toward addressing issues related to bioavailability and metabolic stability. Collaborative initiatives between academic and industrial laboratories are underway to design analogs with improved drug-like properties, ensuring their suitability for clinical development.

In conclusion, tert-butyl N-2-(4-methylbenzoyl)-1-benzofuran-3-ylcarbamate represents a valuable chemical entity with broad applicability in medicinal chemistry. Its unique structural features and biological activities make it a compelling candidate for further investigation. As research progresses, this compound is expected to play a pivotal role in the discovery of next-generation therapeutics, addressing unmet medical needs across various disease areas.

2680829-40-5 (tert-butyl N-2-(4-methylbenzoyl)-1-benzofuran-3-ylcarbamate) 関連製品

- 2229595-47-3(1-(5-chloro-2-nitrophenyl)ethane-1,2-diol)

- 33297-99-3(6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

- 2054-14-0(2,2-bis(4-fluorophenyl)acetaldehyde)

- 2137634-02-5(2-Quinolinecarboxylic acid, 6-chloro-4-ethyl-)

- 1805945-36-1(6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile)

- 701245-42-3(N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide)

- 2138806-22-9(2-(2-Bromoethenyl)-5-(methylsulfanyl)-1,3-thiazole)

- 2172520-53-3(2-(4-hydroxythian-4-yl)-2-methylbutanoic acid)

- 2248382-78-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate)

- 1806532-61-5(Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate)